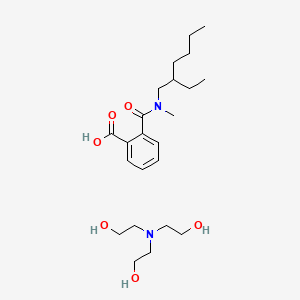
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol is a complex organic compound with a unique structure that combines multiple functional groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol typically involves multiple steps, starting from readily available precursors. The process may include:
Formation of the but-2-enedioic acid moiety: This can be achieved through the oxidation of but-2-ene using strong oxidizing agents such as potassium permanganate or ozone.
Synthesis of the 1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol fragment: This step involves the reaction of 3-methylbut-2-enol with propan-2-ylamine under controlled conditions, often using a catalyst to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale batch or continuous processes, utilizing optimized reaction conditions to maximize yield and purity. The use of advanced purification techniques, such as chromatography and crystallization, ensures the final product meets the required specifications.
Analyse Chemischer Reaktionen
Types of Reactions
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium dichromate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of alcohols or amines.
Substitution: The compound can participate in nucleophilic substitution reactions, where functional groups are replaced by nucleophiles like halides or hydroxides.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Catalysts: Palladium on carbon, platinum.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce primary or secondary alcohols.
Wissenschaftliche Forschungsanwendungen
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential therapeutic agent due to its unique structure and reactivity.
Industry: Utilized in the production of specialty chemicals and materials.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetoacetate: A related compound with similar functional groups, used in organic synthesis.
Acetoacetic acid ethyl ester: Another similar compound with applications in chemical synthesis.
Uniqueness
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol stands out due to its unique combination of functional groups, which imparts distinct reactivity and potential applications. Its ability to undergo various chemical reactions and its potential biological activity make it a valuable compound for research and industrial use.
Eigenschaften
| 80762-88-5 | |
Molekularformel |
C15H27NO6 |
Molekulargewicht |
317.38 g/mol |
IUPAC-Name |
(E)-but-2-enedioic acid;1-(3-methylbut-2-enoxy)-3-(propan-2-ylamino)propan-2-ol |
InChI |
InChI=1S/C11H23NO2.C4H4O4/c1-9(2)5-6-14-8-11(13)7-12-10(3)4;5-3(6)1-2-4(7)8/h5,10-13H,6-8H2,1-4H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChI-Schlüssel |
UTRNVHSDCSTXFY-WLHGVMLRSA-N |
Isomerische SMILES |
CC(C)NCC(COCC=C(C)C)O.C(=C/C(=O)O)\C(=O)O |
Kanonische SMILES |
CC(C)NCC(COCC=C(C)C)O.C(=CC(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


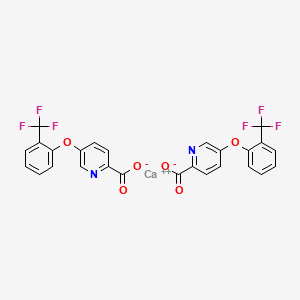
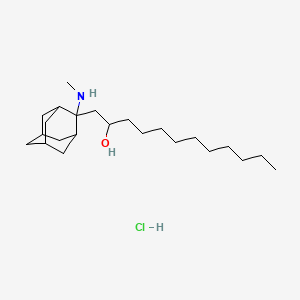
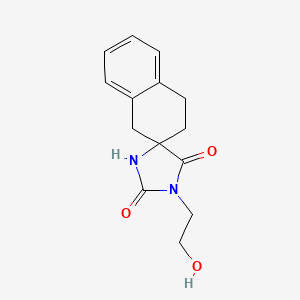
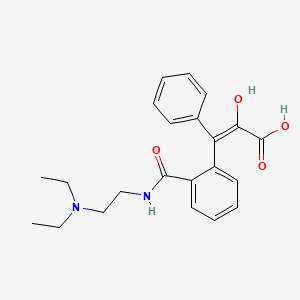

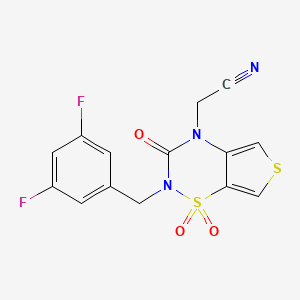
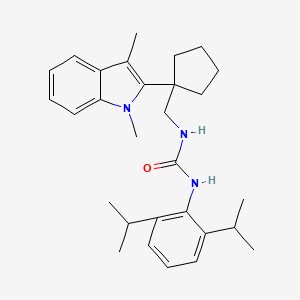

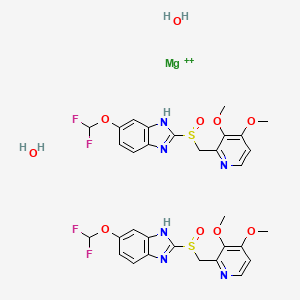
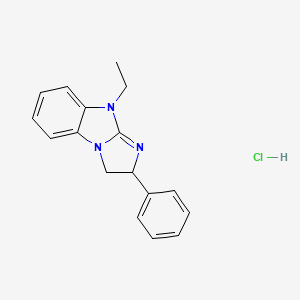

![4-[2-[4-[[4-[3-(tert-butylsulfamoyl)anilino]-5-methylpyrimidin-2-yl]amino]phenoxy]ethylamino]butanoic acid](/img/structure/B12778598.png)
